molecular formula C13H10F3NO B12065528 5-Amino-2-(trifluoromethoxy)biphenyl

5-Amino-2-(trifluoromethoxy)biphenyl

Cat. No.: B12065528
M. Wt: 253.22 g/mol
InChI Key: STNQXKOBUIVMDX-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure with an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed cross-coupling reaction between a trifluoromethoxy-substituted aryl halide and an amine-substituted biphenyl . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the trifluoromethoxy group.

Scientific Research Applications

6-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine
  • 2-Amino-6-(trifluoromethoxy)benzoxazole
  • 4-(Trifluoromethoxy)phenylamine

Uniqueness

6-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of the trifluoromethoxy and amine groups on the biphenyl scaffold. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

3-phenyl-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-6-10(17)8-11(12)9-4-2-1-3-5-9/h1-8H,17H2

InChI Key

STNQXKOBUIVMDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)OC(F)(F)F

Origin of Product

United States

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